molecular formula C15H24N2O2 B13590347 (2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester

(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B13590347
M. Wt: 264.36 g/mol
InChI Key: LWNZQIUZNRHYFG-UHFFFAOYSA-N
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Description

(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an amino group, a phenyl group, and a carbamate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable amine with a carbamate ester precursor. One common method is the reaction of 2-amino-4-phenylbutanol with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving carbamate esters. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, carbamate esters are often explored for their potential as prodrugs. This compound could be investigated for its ability to release active pharmaceutical ingredients under specific conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-phenyl-butyl)-carbamic acid methyl ester
  • (2-Amino-4-phenyl-butyl)-carbamic acid ethyl ester
  • (2-Amino-4-phenyl-butyl)-carbamic acid isopropyl ester

Uniqueness

(2-Amino-4-phenyl-butyl)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which can influence its reactivity and stability. Compared to its methyl, ethyl, and isopropyl counterparts, the tert-butyl group provides steric hindrance, potentially affecting the compound’s interactions with other molecules.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-(2-amino-4-phenylbutyl)carbamate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)

InChI Key

LWNZQIUZNRHYFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCC1=CC=CC=C1)N

Origin of Product

United States

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